molecular formula C12H19NO5 B172277 Methyl 1-Boc-3-oxopiperidine-2-carboxylate CAS No. 122019-53-8

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Cat. No.: B172277
CAS No.: 122019-53-8
M. Wt: 257.28 g/mol
InChI Key: BEKOYYXLZWEFQT-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is an organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups. This compound is often used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 1-Boc-3-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-Boc-3-oxopiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Methyl 1-Boc-3-oxopiperidine-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKOYYXLZWEFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445800
Record name 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122019-53-8
Record name 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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